molecular formula C7H8ClN5O4 B13813414 GLYCINE, N,N'-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- CAS No. 6504-85-4

GLYCINE, N,N'-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI-

Cat. No.: B13813414
CAS No.: 6504-85-4
M. Wt: 261.62 g/mol
InChI Key: QACJNLFCDPDUNE-UHFFFAOYSA-N
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Description

GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is a compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound includes a glycine moiety linked to a 6-chloro-s-triazine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- typically involves the reaction of cyanuric chloride with glycine under controlled conditions. Cyanuric chloride is a versatile reagent that reacts with nucleophiles such as amines and amino acids to form triazine derivatives. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group in place of the chlorine atom .

Mechanism of Action

The mechanism of action of GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- involves its interaction with specific molecular targets. The triazine core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GLYCINE, N,N’-(6-CHLORO-s-TRIAZINE-2,4-DIYL)DI- is unique due to the presence of the glycine moiety, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

6504-85-4

Molecular Formula

C7H8ClN5O4

Molecular Weight

261.62 g/mol

IUPAC Name

2-[[4-(carboxymethylamino)-6-chloro-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C7H8ClN5O4/c8-5-11-6(9-1-3(14)15)13-7(12-5)10-2-4(16)17/h1-2H2,(H,14,15)(H,16,17)(H2,9,10,11,12,13)

InChI Key

QACJNLFCDPDUNE-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)NC1=NC(=NC(=N1)Cl)NCC(=O)O

Origin of Product

United States

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